

# Vatalanib Dihydrochloride: A Comprehensive Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Vatalanib dihydrochloride |           |
| Cat. No.:            | B1683843                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily functions as an anti-angiogenic agent by targeting the vascular endothelial growth factor receptors (VEGFRs).[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vatalanib has been extensively investigated in numerous clinical trials for the treatment of various solid tumors, including metastatic colorectal cancer.[1][3] This technical guide provides an in-depth overview of the kinase inhibition profile of **Vatalanib dihydrochloride**, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action.

### **Core Mechanism of Action**

Vatalanib exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase domains of all known VEGFRs (VEGFR-1, -2, and -3).[4][5] It is particularly potent against VEGFR-2 (KDR), a key mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[6] [7][8] In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumorigenesis, including the platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit.[1][2] This multi-targeted profile allows Vatalanib to disrupt multiple signaling pathways involved in tumor angiogenesis and growth.



## **Kinase Inhibition Profile: Quantitative Data**

The inhibitory activity of Vatalanib against a panel of protein kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.

| Target Kinase   | IC50 (nM) | Notes                     |
|-----------------|-----------|---------------------------|
| VEGFR-2 (KDR)   | 37        | Cell-free assay.[6][7][8] |
| VEGFR-1 (Flt-1) | 77        | [8][9]                    |
| VEGFR-3 (Flt-4) | 660       | [9]                       |
| PDGFR-β         | 580       | [7][9]                    |
| c-Kit           | 730       | [6][7][9]                 |
| c-Fms           | 1400      | [9]                       |
| Flk             | 270       | [6][7]                    |

## **Signaling Pathway Inhibition**

Vatalanib's primary mechanism of action involves the blockade of the VEGF signaling cascade. By inhibiting VEGFRs, Vatalanib prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking downstream signaling pathways crucial for angiogenesis.



VEGF Signaling Pathway Inhibition by Vatalanib







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vatalanib Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vatalanib succinate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Vatalanib Dihydrochloride: A Comprehensive Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683843#vatalanib-dihydrochloride-kinase-inhibition-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com